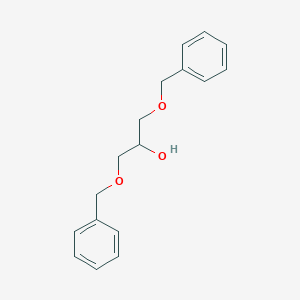

1,3-Bis(benzyloxy)-2-propanol

Übersicht

Beschreibung

Ethambutoldihydrochlorid ist ein bakteriostatisches Antimykobakterikum, das hauptsächlich zur Behandlung von Tuberkulose eingesetzt wird. Es ist wirksam gegen aktiv wachsende Mikroorganismen der Gattung Mycobacterium, einschließlich Mycobacterium tuberculosis . Ethambutoldihydrochlorid wird häufig in Kombination mit anderen Antituberkulosemitteln verwendet, um die Entwicklung von Resistenzen zu verhindern .

Herstellungsmethoden

Ethambutoldihydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Buten-1 und Chlor mit Acetonitril, um N-[1-(Chlormethyl)propyl]acetimidoylchlorid zu ergeben, das dann zu N-[1-(Chlormethyl)propyl]-acetamid hydrolysiert wird. Dieser Zwischenstoff wird weiter zu dl-2-Amino-1-butanol hydrolysiert, das dann in Ethambutoldihydrochlorid umgewandelt wird . Industrielle Produktionsverfahren umfassen häufig ähnliche Schritte, sind jedoch für die Großproduktion optimiert.

Wissenschaftliche Forschungsanwendungen

Ethambutoldihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es in Kombination mit anderen Antibiotika zur Behandlung von Tuberkulose und zur Verhinderung der Entwicklung von Resistenzen verwendet . Es wurde auch verwendet, um multiresistente Tuberkulose in Gebieten mit hoher Inzidenz zu untersuchen . In der Chemie wird Ethambutoldihydrochlorid als Modellverbindung verwendet, um die Synthese und Eigenschaften ähnlicher Antimykobakterien zu untersuchen . Darüber hinaus findet es Anwendung bei der Entwicklung neuer Arzneimittelverabreichungssysteme, wie z. B. Nanoformulierungen mit Graphenoxid und magnetischen Nanopartikeln .

Wirkmechanismus

Ethambutoldihydrochlorid entfaltet seine Wirkung, indem es das Enzym Arabinosyltransferase hemmt, das an der Polymerisation von Arabinose zu Arabinan und Arabinogalactan beteiligt ist, wichtigen Bestandteilen der Mykobakterien-Zellwand . Durch die Störung der Synthese dieser Zellwandbestandteile erhöht Ethambutoldihydrochlorid die Zellwandpermeabilität und verhindert die Zellteilung .

Wirkmechanismus

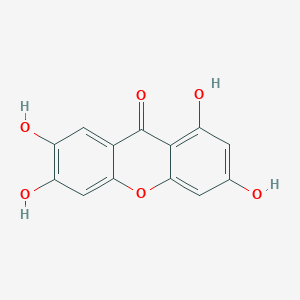

Target of Action

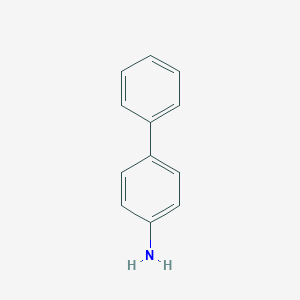

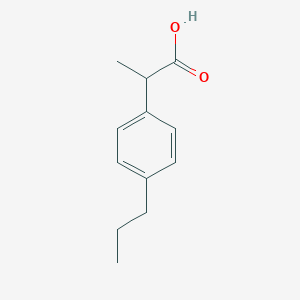

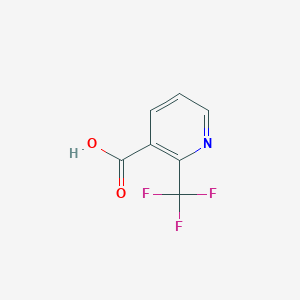

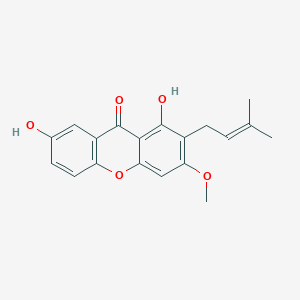

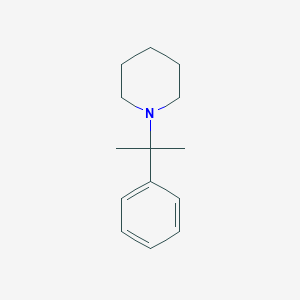

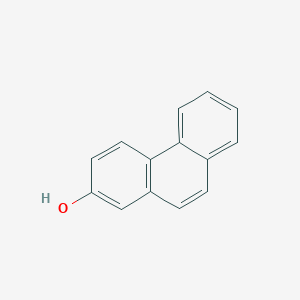

Compounds with similar structures, such as alkylbenzenes, are known to interact with various cellular targets

Mode of Action

It can be inferred from related compounds that it may involve interactions with cellular targets leading to various biochemical changes . The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . This could potentially lead to various downstream effects.

Biochemical Pathways

For instance, alkylbenzenes can undergo oxidation at the benzylic position, leading to the formation of benzoic acids . This process is part of the broader carbohydrate biosynthesis pathway, specifically gluconeogenesis .

Result of Action

Related compounds are known to undergo various reactions, such as oxidation, which could potentially lead to various downstream effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Vorbereitungsmethoden

Ethambutol dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of butene-1 and chlorine with acetonitrile to yield N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]-acetamide. This intermediate is further hydrolyzed to dl-2-amino-1-butanol, which is then converted to ethambutol dihydrochloride . Industrial production methods often involve similar steps but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Ethambutoldihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Hydrolyse. Der primäre Stoffwechselweg beinhaltet die Oxidation der Alkoholgruppen zu Aldehyd-Zwischenprodukten, gefolgt von der Umwandlung in Dicarbonsäuren . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Aldehyddehydrogenase und andere Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die entsprechenden Dicarbonsäuren .

Vergleich Mit ähnlichen Verbindungen

Ethambutoldihydrochlorid wird häufig mit anderen Antituberkulosemitteln wie Isoniazid, Rifampicin und Pyrazinamid verglichen. Im Gegensatz zu diesen Medikamenten zielt Ethambutoldihydrochlorid speziell auf Arabinosyltransferase ab, was es in seinem Wirkmechanismus einzigartig macht . Andere ähnliche Verbindungen sind Ethionamid und Prothionamid, die ebenfalls die Synthese der Mykobakterien-Zellwand angreifen, jedoch durch andere Mechanismen . Die Fähigkeit von Ethambutoldihydrochlorid, die Entwicklung von Resistenzen zu verhindern, wenn es in Kombination mit anderen Medikamenten eingesetzt wird, unterstreicht seine Bedeutung in der Tuberkulosebehandlung .

Eigenschaften

IUPAC Name |

1,3-bis(phenylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSYSVVBAMYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073990 | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-79-8 | |

| Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-Bis(benzyloxy)-2-propanol in the synthesis of antiviral agents?

A1: this compound serves as a crucial starting material in the multi-step synthesis of acyclic nucleoside analogs. [] Researchers used it to create a side-chain thio analogue of ganciclovir, an antiviral drug used to treat cytomegalovirus (CMV) infections. Specifically, it is employed in the construction of the side chain that ultimately connects to the purine or pyrimidine base of the nucleoside analog.

Q2: How is this compound utilized in the synthesis of PET imaging agents?

A2: this compound plays a key role in the improved total synthesis of [18F]FHPG, a Positron Emission Tomography (PET) imaging agent used to visualize the expression of the Herpes Simplex Virus thymidine kinase (HSV‐tk) gene. [] It acts as a precursor that, after several synthetic steps including reaction with [18F]KF/Kryptofix 2.2.2 and deprotection, yields the desired [18F]FHPG molecule. This improved synthesis offers a more efficient route to this important imaging agent.

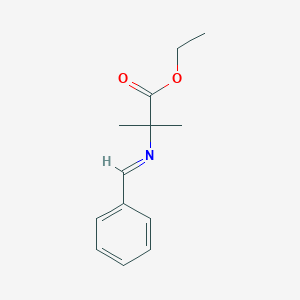

Q3: Can you describe the use of this compound in the development of dendrimer-functionalized palladium catalysts?

A3: Researchers utilized this compound to introduce a dendritic wedge onto bis(2-pyridylimino)isoindole (BPI) ligands. [] This modification aimed to enhance the catalytic activity and stability of the corresponding palladium(II) complexes in hydrogenation reactions. The benzyl protecting groups in this compound allowed for controlled attachment to the ligand precursor before complexation with palladium. The resulting dendrimer-functionalized catalysts showed improved performance in hydrogenating styrene and 1-octene compared to their unfunctionalized counterparts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.